N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S2 and its molecular weight is 500.64. The purity is usually 95%.
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Scientific Research Applications
Thymidylate Synthase and Dihydrofolate Reductase Inhibition : Compounds with structural similarities to the specified chemical have been designed as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. These inhibitors are explored for their antitumor properties, with some demonstrating nanomolar potency against tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2009).
Antitumor Activity : Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. A series of compounds showed potent anticancer activity, comparable to known chemotherapy agents, against various human cancer cell lines, emphasizing the therapeutic potential of such chemical structures in oncology (Hafez & El-Gazzar, 2017).
Antimicrobial Activity : Novel thienopyrimidine-linked rhodanine derivatives have been synthesized and displayed significant antimicrobial activity against a range of bacterial strains. This suggests compounds with similar structural motifs could serve as leads for the development of new antimicrobial agents (Kerru et al., 2019).
Biocatalytic Applications : The exploration of biocatalytic processes involving structurally complex acetamides highlights the potential for utilizing such compounds in synthetic chemistry. These processes are particularly relevant in the synthesis of pharmaceutical intermediates and could inform research into the synthesis and modification of the compound (Prasad et al., 2006).
Antiallergic Potential : Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has demonstrated significant antiallergic properties, providing a basis for investigating related compounds as potential antiallergic agents. The selectivity and potency of these compounds in inhibiting histamine release and other allergic response markers could be indicative of the therapeutic value of structurally related acetamides (Menciu et al., 1999).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c1-3-19-7-4-5-9-21(19)29-22(32)16-34-27-30-23-20-8-6-14-28-25(20)35-24(23)26(33)31(27)15-18-12-10-17(2)11-13-18/h4-14H,3,15-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTWONYDPXYTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC5=C3C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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